molecular formula C18H18FN3O3S2 B2911267 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448053-58-4

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2911267
CAS No.: 1448053-58-4
M. Wt: 407.48
InChI Key: ROTVBHMAIYLQIR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-4-yl group bearing a 3-fluorobenzyl sulfonyl moiety and at the 5-position with a thiophen-3-yl group.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c19-16-3-1-2-13(10-16)12-27(23,24)22-7-4-14(5-8-22)17-20-21-18(25-17)15-6-9-26-11-15/h1-3,6,9-11,14H,4-5,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTVBHMAIYLQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then functionalized with the fluorobenzyl sulfonyl group. The thiophene ring is introduced through a separate reaction, and finally, the oxadiazole ring is formed through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce alcohols or amines, and substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, where its stability and reactivity are beneficial.

Mechanism of Action

The mechanism of action of 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Bioactivity Data
Compound Name Substituents (Oxadiazole Positions) Biological Activity (EC50 or % Inhibition) Reference
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 2: Methylsulfonyl; 5: 4-Fluorophenyl EC50 = 9.89 μg/mL (Xoo)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole 2: Methylsulfonyl; 5: (4-Fluorophenyl)sulfonyl EC50 = 0.17–1.98 μg/mL (Xac/Xoo)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-...}-1,3,4-oxadiazole 2: Piperidin-4-yl (4-Cl-sulfonyl); 5: Thioacetamide Potent antibacterial activity
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole 2: Piperidin-3-yl (4-Cl-sulfonyl); 5: Phenoxymethyl Structural analogue; activity not reported

Key Structural and Functional Differences

Piperidine-Sulfonyl Modifications :

  • The target compound uses a 3-fluorobenzyl sulfonyl group, while analogues often employ methylsulfonyl (e.g., ) or 4-chlorophenyl sulfonyl (e.g., ). The 3-fluorobenzyl group may enhance lipophilicity and target specificity compared to bulkier aryl sulfonyl groups.

Oxadiazole Substituents: The thiophen-3-yl group at position 5 distinguishes the target compound from analogues with phenyl (e.g., ) or phenoxymethyl (e.g., ) groups. Thiophene’s sulfur atom could facilitate π-π stacking or hydrogen bonding in biological systems.

Electronic Effects :

  • Electron-withdrawing groups (e.g., -F, -SO2-) at the 4-position of the phenyl ring (as in ) correlate with improved antibacterial activity. The target compound’s 3-fluoro substitution may similarly optimize electronic interactions with bacterial enzymes.

Biological Activity

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a novel compound belonging to the oxadiazole class, which has garnered attention for its potential therapeutic applications. This compound's unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N3O3SC_{15}H_{15}F_{3}N_{3}O_{3}S with a molecular weight of 393.36 g/mol. The presence of a piperidine ring, sulfonyl group, and thiophene moiety enhances its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide spectrum of biological activities. These include:

  • Antimicrobial Activity : The oxadiazole derivatives have shown promising antibacterial, antifungal, and antiviral properties. For instance, studies have demonstrated that oxadiazole compounds can effectively inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some derivatives have exhibited significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that oxadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or pathogen survival.
  • Receptor Modulation : It might interact with cellular receptors affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxadiazole compounds:

  • Antimicrobial Studies : A study by Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis, indicating their potential use in treating tuberculosis .
  • Anticancer Activity : Research by Desai et al. (2016) highlighted the anticancer properties of pyridine-based oxadiazoles, showing effective inhibition against various cancer cell lines .
  • Inflammation and Pain Models : In models of inflammation, certain oxadiazole derivatives were found to significantly reduce edema and pain responses in animal studies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureKey Activity
Compound A2-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(thiazol-2-yl)-1,3,4-oxadiazoleAntibacterial
Compound B2-(1-((4-Chlorobenzyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazoleAntifungal
Compound C2-(1-(benzoyl)piperidin-4-yl)-5-(pyridine)-1,3,4-oxadiazoleAnticancer

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